

Technical Support Center: NBQX Disodium Salt In Vivo Experiments

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Compound of Interest				
Compound Name:	NBQX disodium			
Cat. No.:	B014699	Get Quote		

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using **NBQX disodium** salt in in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is NBQX disodium salt and what is its primary mechanism of action?

NBQX disodium salt is a selective and competitive antagonist of α -amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) and kainate receptors.[1][2][3] Its primary function in vivo is to block these receptors, thereby inhibiting fast excitatory synaptic transmission in the central nervous system. This action leads to neuroprotective, anticonvulsant, and antinociceptive effects.[1][2] The disodium salt form of NBQX is significantly more water-soluble than NBQX, making it ideal for in vivo applications where aqueous solutions are required.[1]

Q2: What is the recommended solvent and vehicle for in vivo administration of **NBQX disodium** salt?

For in vivo experiments, **NBQX disodium** salt is readily soluble in aqueous solutions.[1] The most commonly used vehicle is sterile 0.9% saline.[4] One of the key advantages of the disodium salt is its solubility in water, up to 50 mM.[1]

Q3: What are the recommended storage conditions for **NBQX disodium** salt powder and prepared solutions?



- Powder: Store the solid form of **NBQX disodium** salt at -20°C.[1]
- Solutions: It is highly recommended to prepare solutions fresh on the day of use for in vivo experiments.[2][5] If storage is necessary, aqueous solutions can be stored at -20°C for up to one month or at -80°C for up to six months.[2][5] Before use, stored solutions should be equilibrated to room temperature and inspected to ensure no precipitation has occurred.[2]

Q4: What are typical dosages for **NBQX disodium** salt in rodents?

Dosages can vary significantly depending on the animal model, administration route, and experimental goals. Reported intraperitoneal (i.p.) doses in mice range from 3 mg/kg to 30 mg/kg.[4] In rats, intravenous (i.v.) doses of 30 mg/kg have been used in neuroprotection studies.[5] It is crucial to consult the literature for dosages relevant to your specific research question and to perform dose-response studies to determine the optimal concentration for your experiment.

Troubleshooting Guide

Troubleshooting & Optimization

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Issue	Potential Cause(s)	Recommended Solution(s)
Precipitation in the solution	- The concentration exceeds the solubility limit (50 mM in water) The solution was not prepared fresh Improper storage of the solution.	- Ensure the concentration does not exceed 50 mM in your aqueous vehicle.[1]- Prepare the solution fresh on the day of the experiment.[2] [5]- If using a stored solution, allow it to fully equilibrate to room temperature and vortex thoroughly before use. Visually inspect for any precipitate.[2]
Unexpected behavioral side effects (e.g., sedation, ataxia)	- The dose is too high The specific animal model is sensitive to NBQX.	- Reduce the dosage. Perform a dose-response study to find a concentration that achieves the desired effect without significant side effects Review literature for known effects of NBQX in your specific model. Some studies have noted locomotor impairment at higher doses.[6]
Lack of expected therapeutic effect	- The dose is too low The administration route is not optimal for reaching the target tissue The timing of administration is not aligned with the experimental paradigm The compound has degraded.	- Increase the dosage based on literature review and pilot studies Consider a different administration route (e.g., intravenous vs. intraperitoneal) to alter the pharmacokinetic profile Adjust the pretreatment timing. For example, in some behavioral studies, NBQX is administered 15 minutes before the test.[4]- Ensure the compound has been stored correctly and prepare fresh solutions.



		 Be aware that in some specific models, such as a virus-induced seizure model, NBQX has been shown to have unexpected
Proconvulsant effects or	- Model-specific paradoxical	proconvulsant effects and
increased mortality	effects.	increase mortality.[7] This
		highlights the importance of
		careful observation and
		characterization of the drug's
		effect in any new experimental
		paradigm.

Quantitative Data Summary

Table 1: Solubility and Storage of NBQX Disodium Salt

Parameter	Value	Source(s)
Molecular Weight	380.24 g/mol	[1]
Max Solubility in Water	50 mM (19.01 mg/mL)	[1]
Powder Storage	-20°C	[1]
Solution Storage (Short-term)	-20°C for up to 1 month	[2][5]
Solution Storage (Long-term)	-80°C for up to 6 months	[5]

Table 2: Examples of In Vivo Dosages of NBQX Disodium Salt



Animal Model	Administration Route	Dosage Range	Experimental Context	Source(s)
Mice (C57BL/6J)	Intraperitoneal (i.p.)	3, 10, 30 mg/kg	Alcohol drinking behavior	[4]
Rats	Intravenous (i.v.)	30 mg/kg (bolus)	Focal ischemia model	[5]
Rats	Intraperitoneal (i.p.)	20 mg/kg	Hypoxic/ischemic white matter injury	[6]

Experimental Protocols

Protocol 1: Preparation of NBQX Disodium Salt Solution for In Vivo Injection

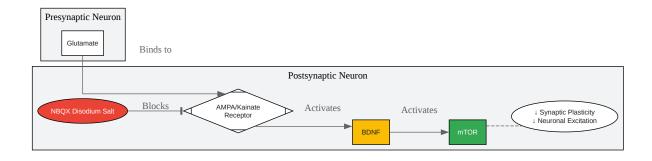
- Calculate the required amount: Based on the desired concentration and final volume, calculate the mass of NBQX disodium salt needed. For example, to prepare 10 mL of a 3 mg/mL solution (for a 30 mg/kg dose in a 25g mouse at an injection volume of 10 mL/kg), you would need 30 mg of NBQX disodium salt.
- Weigh the compound: Accurately weigh the calculated amount of NBQX disodium salt powder.
- Dissolve in vehicle: Add the powder to the appropriate volume of sterile 0.9% saline.
- Ensure complete dissolution: Vortex the solution until the NBQX disodium salt is completely dissolved. The solution should be clear and free of any visible particulates.
- Sterile filter (optional but recommended): For intravenous or direct brain infusions, it is advisable to sterile filter the solution through a 0.22 μm syringe filter.
- Use immediately: It is best practice to use the prepared solution on the same day.[2][5]

Protocol 2: Intraperitoneal (i.p.) Injection in Mice



- Animal Restraint: Securely and safely restrain the mouse.
- Identify Injection Site: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum and urinary bladder.[8][9]
- Needle Insertion: Use an appropriate gauge needle (e.g., 25-27g for mice).[8] Insert the needle with the bevel facing up at a 30-40 degree angle to the abdominal wall.
- Aspirate: Gently pull back on the syringe plunger to ensure no fluid (e.g., urine, blood) is
 drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site
 with a fresh needle and syringe.
- Inject: Slowly and steadily inject the calculated volume of the NBQX solution. The maximum recommended injection volume for mice is typically 10 mL/kg.[4][8]
- Withdraw Needle: Carefully withdraw the needle and return the mouse to its cage.
- Monitor: Observe the animal for any adverse reactions following the injection.

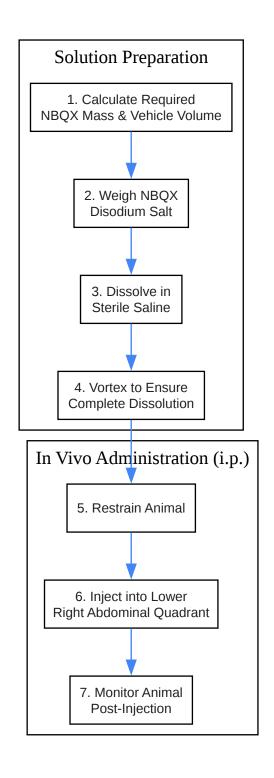
Visualizations



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Caption: Simplified signaling pathway showing NBQX blocking AMPA/Kainate receptors.

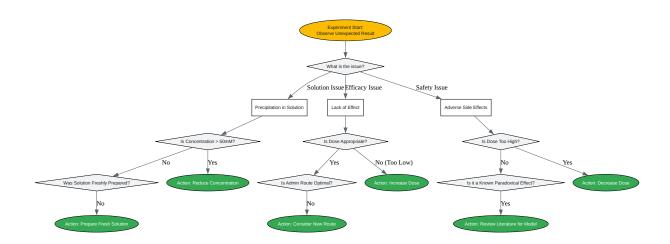




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Caption: Experimental workflow for **NBQX disodium** salt in vivo experiments.





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Caption: Troubleshooting logic for common issues with NBQX experiments.

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